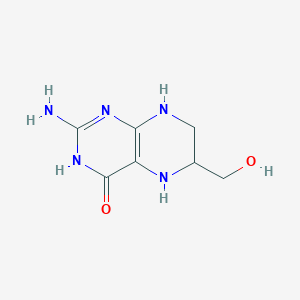

6-(Hydroxymethyl)tetrahydropterin

Description

Structure

3D Structure

Properties

CAS No. |

31969-10-5 |

|---|---|

Molecular Formula |

C7H11N5O2 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-amino-6-(hydroxymethyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one |

InChI |

InChI=1S/C7H11N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h3,10,13H,1-2H2,(H4,8,9,11,12,14) |

InChI Key |

BOTGCSIOTOLSMF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CO |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of 6 Hydroxymethyl Tetrahydropterin

De Novo Biosynthesis of Tetrahydrobiopterin (B1682763) (BH4) and Folate via Pterin (B48896) Intermediates

The de novo synthesis of essential cofactors tetrahydrobiopterin (BH4) and folate is a fundamental metabolic process that commences with the purine (B94841) nucleotide, guanosine (B1672433) triphosphate (GTP). This pathway involves a series of enzymatic transformations that give rise to various pterin intermediates, including the central molecule of interest, 6-(hydroxymethyl)tetrahydropterin.

Guanosine Triphosphate (GTP) as the Primary Precursor

Guanosine triphosphate (GTP), a ubiquitous and vital molecule in cellular bioenergetics and signaling, serves as the foundational building block for the de novo biosynthesis of all pterin-containing compounds, including tetrahydrobiopterin and folate. ebi.ac.ukwikipedia.org The intricate ring system of GTP undergoes a complex rearrangement to form the characteristic pteridine (B1203161) ring structure that defines this class of molecules. This initial commitment of GTP to the pterin biosynthetic pathway is a critical regulatory point.

Conversion of GTP to 7,8-Dihydroneopterin (B1664191) Triphosphate (H2NTP)

The first committed step in the de novo biosynthesis of pterins is the enzymatic conversion of GTP to 7,8-dihydroneopterin triphosphate (H2NTP). wikipedia.org This reaction is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH), a homodecameric enzyme that utilizes a zinc ion in its active site. nih.govresearchgate.net The reaction involves the hydrolytic cleavage of the formyl group from GTP and the subsequent cyclization to form the pterin ring of H2NTP. nih.govresearchgate.net This transformation is a complex process that involves the opening of the imidazole ring of the guanine base, followed by the rearrangement and closure to form the pyrazine (B50134) ring of the pterin. researchgate.net

| Enzyme | Substrate | Product | Cofactor/Ion | Organism/Family |

| GTP cyclohydrolase I (GTPCH) | Guanosine Triphosphate (GTP) | 7,8-Dihydroneopterin Triphosphate (H2NTP) + Formate | Zn2+ | Bacteria, Animals |

Enzymatic Role of 6-Pyruvoyl Tetrahydropterin (B86495) Synthase (PTPS) in 6-Hydroxymethyl-7,8-dihydropterin (B3263101) (HMDHP) Formation

Following the formation of H2NTP, the pathway diverges depending on the organism and the final product. In the biosynthesis of tetrahydrobiopterin, the enzyme 6-pyruvoyl-tetrahydropterin synthase (PTPS) plays a crucial role. PTPS catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin. researchgate.netwikipedia.org This reaction involves the elimination of the triphosphate group and a series of internal redox reactions. While PTPS is primarily associated with the formation of 6-pyruvoyl-tetrahydropterin, under certain conditions and in specific organisms, it can contribute to the formation of 6-hydroxymethyl-7,8-dihydropterin (HMDHP), particularly in bypass pathways. nih.govresearchgate.net

| Enzyme | Substrate | Primary Product | Secondary/Bypass Product | Structure |

| 6-Pyruvoyl Tetrahydropterin Synthase (PTPS) | 7,8-Dihydroneopterin Triphosphate (H2NTP) | 6-Pyruvoyl-tetrahydropterin | 6-Hydroxymethyl-7,8-dihydropterin (HMDHP) | Homodimer of trimers |

Dihydroneopterin Aldolase (FolB) Catalysis in 6-Hydroxymethyldihydropterin (HMDHP) Synthesis

In the canonical folate biosynthetic pathway found in many bacteria and plants, the formation of 6-hydroxymethyl-7,8-dihydropterin (HMDHP) is catalyzed by the enzyme dihydroneopterin aldolase (FolB). wikipedia.org This enzyme acts on 7,8-dihydroneopterin, the dephosphorylated form of H2NTP, to cleave a two-carbon unit (glycolaldehyde), resulting in the formation of HMDHP. ebi.ac.uknih.gov The catalytic mechanism of FolB involves conserved glutamate (B1630785) and lysine residues within its active site. nih.gov

| Enzyme | Substrate | Products | Catalytic Residues (in S. aureus) |

| Dihydroneopterin Aldolase (FolB) | 7,8-Dihydroneopterin | 6-Hydroxymethyl-7,8-dihydropterin (HMDHP) + Glycolaldehyde | Glu22, Tyr54, Glu74, Lys100 |

Alternative or Bypass Pathways for HMDHP Formation in Specific Organisms

Interestingly, some organisms lack the gene encoding for dihydroneopterin aldolase (FolB) and have evolved alternative strategies to produce HMDHP. These bypass pathways are crucial for the survival of these organisms and represent potential targets for antimicrobial drug development.

A prime example of an alternative pathway is found in the malaria parasite, Plasmodium falciparum. This organism lacks a functional FolB enzyme. nih.gov Instead, it utilizes a unique bifunctional 6-pyruvoyl-tetrahydropterin synthase (PfPTPS) that can directly convert 7,8-dihydroneopterin triphosphate (H2NTP) into 6-hydroxymethyl-7,8-dihydropterin (HMDHP). nih.gov This circumvents the need for both a phosphatase to remove the triphosphate from H2NTP and the FolB enzyme. The crystal structure of PfPTPS has been elucidated, revealing a homohexameric structure composed of a dimer of trimers. nih.govresearchgate.net The active site of PfPTPS contains amino acid residues that facilitate this unusual dual catalytic activity. nih.gov

| Organism | Missing Enzyme | Bypass Enzyme | Substrate | Product |

| Plasmodium falciparum | Dihydroneopterin Aldolase (FolB) | Plasmodium falciparum 6-Pyruvoyl Tetrahydropterin Synthase (PfPTPS) | 7,8-Dihydroneopterin Triphosphate (H2NTP) | 6-Hydroxymethyl-7,8-dihydropterin (HMDHP) |

Formation of 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphate (DHPPP)

A pivotal step in the folate biosynthetic pathway is the conversion of 6-hydroxymethyl-7,8-dihydropterin (HMDP or DHP) to 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). plos.org This reaction is catalyzed by the enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK). proteopedia.orgnih.gov HPPK facilitates the transfer of a pyrophosphate group from adenosine triphosphate (ATP) to HMDP. proteopedia.orgnih.govnih.gov This phosphorylation is crucial for the subsequent condensation reaction with para-aminobenzoic acid (pABA) to form dihydropteroate (B1496061), a direct precursor to dihydrofolate. nih.govscispace.com

The reaction requires the presence of magnesium ions (Mg²⁺), which play a role in binding ATP and HMDP within the enzyme's active site. proteopedia.org The binding of ATP precedes that of HMDP and induces a conformational change in the enzyme, which finalizes the formation of the HMDP-binding site. nih.gov In some organisms, like the malaria parasite Plasmodium, HPPK exists as a fused bifunctional enzyme with dihydropteroate synthase (DHPS), the next enzyme in the pathway. nih.govscispace.com This fusion channels the DHPPP product directly to the DHPS active site. nih.gov

| Component | Name/Role |

|---|---|

| Enzyme | 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) |

| Substrate 1 | 6-hydroxymethyl-7,8-dihydropterin (HMDP) |

| Substrate 2 | Adenosine triphosphate (ATP) |

| Product | 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) |

| Byproduct | Adenosine monophosphate (AMP) |

| Cofactor | Magnesium (Mg²⁺) |

Interrelationships with Other Pterin Precursors, including Sepiapterin (B94604)

The metabolism of pterins is complex, involving multiple interconnected pathways. This compound is an intermediate in the de novo folate synthesis pathway. Parallel to this, other pathways, often termed salvage pathways, utilize different pterin precursors to synthesize essential cofactors like tetrahydrobiopterin (BH4). researchgate.net Sepiapterin is a key precursor in one such salvage pathway. researchgate.netptcbio.comptcbio.comresearchgate.net

Sepiapterin can be converted to BH4 through the action of sepiapterin reductase (SPR), which reduces it to dihydrobiopterin (BH2), followed by a second reduction to BH4 catalyzed by dihydrofolate reductase (DHFR). researchgate.net This pathway is distinct from the de novo synthesis that proceeds via this compound. While the folate synthesis pathway is essential for producing the building blocks of DNA and RNA, the BH4 synthesis pathway is critical for the function of aromatic amino acid hydroxylases involved in neurotransmitter synthesis and for nitric oxide synthase. researchgate.netnih.gov

The interrelationship lies in the shared pool of pterin molecules and the potential for enzymatic crosstalk. For instance, dihydrofolate reductase, a key enzyme in both folate metabolism and the sepiapterin salvage pathway, can act on both dihydrofolate and dihydrobiopterin. researchgate.net This highlights a metabolic link between the pathways involving this compound and sepiapterin, where the regulation and availability of shared enzymes and substrates can influence the flux through each route.

| Feature | Pathway involving this compound | Pathway involving Sepiapterin |

|---|---|---|

| Primary End Product | Tetrahydrofolate (THF) | Tetrahydrobiopterin (BH4) |

| Initial Precursor | Guanosine triphosphate (GTP) | Guanosine triphosphate (GTP) / Sepiapterin (salvage) |

| Key Intermediate | 6-hydroxymethyl-7,8-dihydropterin | Sepiapterin, Dihydrobiopterin |

| Key Enzymes | HPPK, Dihydropteroate Synthase (DHPS) | Sepiapterin Reductase (SPR), Dihydrofolate Reductase (DHFR) |

| Primary Biological Role | One-carbon metabolism (e.g., nucleotide synthesis) | Cofactor for amino acid hydroxylation, Nitric oxide synthesis |

Metabolic Interconnections and Functional Significance of 6 Hydroxymethyl Tetrahydropterin

Integration into Folate Biosynthesis and One-Carbon Metabolism

6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDP) is a pivotal intermediate in the de novo synthesis of folate, a pathway essential for most microorganisms but not present in higher organisms like mammals, which obtain folates from their diet. researchgate.netnih.gov This distinction makes the enzymes involved in this pathway, such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a significant target for antimicrobial agents. researchgate.netnih.gov

HPPK catalyzes the first committed step in the folate biosynthetic pathway: the transfer of a pyrophosphate group from ATP to HMDP. nih.govresearchgate.net This reaction yields 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP). nih.gov Subsequently, the enzyme dihydropteroate (B1496061) synthase (DHPS) catalyzes the condensation of DHPPP with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. nih.gov This intermediate is then further processed to ultimately produce tetrahydrofolate, the active coenzyme form of folate. nih.govebi.ac.uk

Tetrahydrofolate and its derivatives are the primary carriers of one-carbon units in the cell. youtube.comyoutube.com This one-carbon metabolism is indispensable for a multitude of biosynthetic reactions, highlighting the foundational role of the HMDP-initiated pathway in cellular life. nih.govyoutube.com

The one-carbon units carried by tetrahydrofolate derivatives are crucial for the synthesis of essential building blocks of DNA and RNA. nih.govyoutube.com Specifically, these folate coenzymes are required for the de novo synthesis of purines (adenine and guanine) and thymidylate (a pyrimidine). nih.govyoutube.com By serving as a precursor to tetrahydrofolate, HMDP is intrinsically linked to the maintenance of genetic material and the regulation of cell division. A disruption in this pathway can lead to an inability to produce nucleic acid precursors, thereby halting DNA replication and cell proliferation. nih.govyoutube.com

Relationship to Tetrahydrobiopterin (B1682763) (BH4) Metabolism and its Cofactor Roles

While the HMDP pathway leads to folate synthesis, the biosynthesis of tetrahydrobiopterin (BH4) proceeds via a distinct route, starting from guanosine (B1672433) triphosphate (GTP). mdpi.comwikipedia.org The de novo synthesis of BH4 involves three key enzymes: GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). wikipedia.orgnih.govnih.gov BH4 is a vital cofactor for several critical enzymes in mammalian metabolism. mdpi.comwikipedia.org

An important intersection between the folate and BH4 metabolic pathways occurs through the salvage pathway for BH4 synthesis. In this pathway, dihydrobiopterin (BH2), an oxidized and inactive form of BH4, can be recycled back to its active tetrahydro- form by the enzyme dihydrofolate reductase (DHFR). researchgate.netresearchgate.net This is the same enzyme that reduces dihydrofolate to tetrahydrofolate in the final step of folate synthesis. This shared reliance on DHFR creates a direct metabolic link between the two pterin (B48896) families.

Tetrahydrobiopterin is an indispensable cofactor for the aromatic amino acid hydroxylases. wikipedia.orgnih.gov These enzymes include:

Phenylalanine hydroxylase (PAH): Catalyzes the conversion of phenylalanine to tyrosine. A deficiency in this enzyme or its cofactor BH4 leads to hyperphenylalaninemia and phenylketonuria (PKU). researchgate.netnih.gov

Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. nih.govresearchgate.net

Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). nih.govresearchgate.net

The role of BH4 in these reactions is to facilitate the hydroxylation of the amino acid substrates, a process essential for the production of key neurotransmitters. nih.gov

Beyond its role in amino acid metabolism, BH4 is a critical cofactor for all isoforms of nitric oxide synthase (NOS). mdpi.comnih.gov NOS enzymes catalyze the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. mdpi.comnih.gov In the absence of sufficient BH4, the NOS enzyme becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, which can contribute to oxidative stress and endothelial dysfunction. doaj.org

Broader Pterin Metabolic Network and Cross-Pathway Interactions

The metabolism of pterins is a complex network with multiple points of interaction and regulation. The balance between different pterin species is crucial for maintaining cellular homeostasis.

Dihydrobiopterin (BH2): As the oxidized product of BH4's cofactor activity, BH2 must be recycled back to BH4 to maintain the active cofactor pool. researchgate.net This recycling is primarily carried out by dihydropteridine reductase (DHPR) in the main recycling pathway and by dihydrofolate reductase (DHFR) in the salvage pathway. researchgate.net An accumulation of BH2 can be problematic, as it may competitively inhibit folate metabolism, illustrating a significant cross-pathway interaction. nih.gov

Biopterin (B10759762): This is the fully oxidized form of BH4. Elevated levels of biopterin can be indicative of oxidative stress, where the recycling pathways are overwhelmed. nih.gov

Neopterin (B1670844): This pterin is produced from dihydroneopterin triphosphate, an intermediate in the BH4 synthesis pathway that branches off after the action of GTP cyclohydrolase I. nih.gov Neopterin is not a precursor for BH4. Instead, its production is significantly upregulated in response to pro-inflammatory cytokines like interferon-gamma. mdpi.com As a result, neopterin is widely recognized as a biomarker for the activation of the cellular immune system. mdpi.com

Data Tables

Table 1: Key Enzymes in Pterin and Folate Metabolism

| Enzyme | Pathway | Substrate(s) | Product(s) | Significance |

| 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) | Folate Biosynthesis | 6-Hydroxymethyl-7,8-dihydropterin (HMDP), ATP | 6-Hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP) | First committed step in de novo folate synthesis in microorganisms. researchgate.netnih.govresearchgate.net |

| Dihydropteroate Synthase (DHPS) | Folate Biosynthesis | DHPPP, p-Aminobenzoic acid (pABA) | 7,8-Dihydropteroate | A key enzyme in folate synthesis, often fused with HPPK in parasites. nih.gov |

| GTP Cyclohydrolase I (GTPCH) | BH4 Biosynthesis | Guanosine Triphosphate (GTP) | Dihydroneopterin triphosphate | The rate-limiting enzyme in the de novo synthesis of BH4. mdpi.comnih.gov |

| 6-Pyruvoyltetrahydropterin Synthase (PTPS) | BH4 Biosynthesis | Dihydroneopterin triphosphate | 6-Pyruvoyltetrahydropterin | Second enzyme in the de novo BH4 pathway. wikipedia.orgnih.gov |

| Sepiapterin Reductase (SR) | BH4 Biosynthesis | 6-Pyruvoyltetrahydropterin | Tetrahydrobiopterin (BH4) | Final enzyme in the de novo BH4 pathway. wikipedia.orgnih.gov |

| Dihydrofolate Reductase (DHFR) | Folate & BH4 Metabolism | Dihydrofolate, Dihydrobiopterin (BH2) | Tetrahydrofolate, Tetrahydrobiopterin (BH4) | Links folate and BH4 metabolism by reducing both substrates. researchgate.netresearchgate.net |

| Dihydropteridine Reductase (DHPR) | BH4 Recycling | Quinonoid Dihydrobiopterin (qBH2) | Tetrahydrobiopterin (BH4) | Main enzyme for recycling BH4 after its use as a cofactor. researchgate.netnih.gov |

Table 2: Functions of Key Pterin Cofactors

| Cofactor | Primary Function | Associated Enzymes | Metabolic Importance |

| Tetrahydrofolate (and derivatives) | One-Carbon Transfer | Thymidylate Synthase, etc. | Essential for the synthesis of purines, thymidylate, and certain amino acids. nih.govyoutube.comyoutube.com |

| Tetrahydrobiopterin (BH4) | Redox Cofactor | Aromatic Amino Acid Hydroxylases, Nitric Oxide Synthases | Required for the synthesis of neurotransmitters (dopamine, serotonin) and nitric oxide. wikipedia.orgnih.govnih.gov |

Mentioned Compounds

6-(Hydroxymethyl)tetrahydropterin

6-hydroxymethyl-7,8-dihydropterin (HMDP)

6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP)

7,8-dihydropteroate

Adenine

Biopterin

Dihydrobiopterin (BH2)

Dihydrofolate

Dihydroneopterin triphosphate

Dopamine

Epinephrine

Folate

Guanine

Guanosine Triphosphate (GTP)

Interferon-gamma

Neopterin

Nitric Oxide

Norepinephrine

para-Aminobenzoic acid (pABA)

Phenylalanine

Quinonoid Dihydrobiopterin (qBH2)

Serotonin (5-hydroxytryptamine)

Tetrahydrobiopterin (BH4)

Tetrahydrofolate

Thymidylate

Tyrosine

Pterin Salvage Pathways in Various Organisms

Pterin salvage pathways are crucial metabolic routes that allow organisms to recycle and reutilize pterin compounds, thereby conserving the energy and resources that would otherwise be expended on de novo synthesis. These pathways are particularly significant for the regeneration of tetrahydrobiopterin (BH4), an essential cofactor for numerous enzymatic reactions. The specific mechanisms and enzymes involved in pterin salvage can vary considerably across different domains of life, reflecting the diverse metabolic needs and evolutionary histories of these organisms.

In many organisms, the salvage of pterins primarily revolves around the conversion of sepiapterin to BH4. nih.govcapes.gov.br Sepiapterin itself can be formed from the non-enzymatic oxidation of 6-lactoyltetrahydropterin, an intermediate in the de novo biosynthesis of BH4. mdpi.com This salvage process underscores a key metabolic loop that ensures a continuous supply of the reduced and active form of the cofactor.

Mammalian Systems:

In mammals, the pterin salvage pathway is well-documented and plays a vital role in maintaining BH4 homeostasis. nih.govcapes.gov.br The key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of 7,8-dihydrobiopterin (BH2) to BH4. nih.gov Sepiapterin is first reduced to 7,8-dihydrobiopterin by sepiapterin reductase (SPR), and then DHFR completes the final reduction to BH4. royalsocietypublishing.orgresearchgate.net This pathway is sensitive to methotrexate, an inhibitor of DHFR, highlighting the interconnectedness of folate and pterin metabolism. nih.gov The transport of pterin precursors like sepiapterin and BH2 across the cell membrane is facilitated by equilibrative nucleoside transporters (ENTs), particularly ENT2, which acts as a gateway for the salvage pathway. nih.gov

Insects:

Insects also possess a pterin salvage pathway for the synthesis of BH4 from sepiapterin. mdpi.com Similar to mammals, this pathway involves the reduction of sepiapterin to 7,8-dihydrobiopterin, which is then converted to BH4 by dihydrofolate reductase. mdpi.com Interestingly, in some insects, other enzymes with carbonyl reductase activity may also contribute to the initial reduction of sepiapterin. mdpi.com Pterins in insects are not only cofactors but also serve as pigments, with compounds like sepiapterin contributing to their coloration. mdpi.comroyalsocietypublishing.org

Bacteria:

The landscape of pterin salvage in bacteria is more varied. While many bacteria can synthesize folates de novo, the ability to salvage and reduce oxidized pterins is not universal. nih.gov For instance, Escherichia coli can take up oxidized pterins but lacks the enzymatic machinery to reduce them. nih.gov In contrast, some bacteria, like the plant pathogen Agrobacterium tumefaciens, have a pteridine (B1203161) reductase, PruA, which is crucial for the biosynthesis of a reduced pterin species, likely tetrahydromonapterin (H4MPT), involved in regulating biofilm formation. nih.gov This highlights a novel role for pterin metabolism in bacterial signaling pathways. Furthermore, many bacteria rely on the purine (B94841) salvage pathway for their nucleotide biosynthesis, indicating a robust capacity for recycling related heterocyclic compounds. nih.govyoutube.com

Plants and Other Organisms:

Research indicates that plants, like Arabidopsis thaliana, pea, and tomato, lack the capacity to reduce the ring of oxidized pterins. nih.gov This suggests that if folate precursors or breakdown products become oxidized, they are permanently removed from the metabolically active pterin pool in these organisms. nih.gov In contrast, trypanosomatid parasites possess a pterin reductase (PTR1) that is essential for salvaging oxidized pterins, a crucial process for their survival as they rely on scavenging these compounds from their hosts. nih.gov

The enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is a key enzyme in the folate biosynthesis pathway in most microorganisms, catalyzing the pyrophosphoryl transfer from ATP to 6-hydroxymethyl-7,8-dihydropterin. nih.govnih.govproteopedia.org In some pathogens like Plasmodium vivax and Francisella tularensis, HPPK is a bifunctional enzyme, fused with dihydropteroate synthase (DHPS), representing a significant target for antimicrobial drug development. scispace.comresearchgate.net While this is part of the de novo folate synthesis, it highlights the central role of 6-hydroxymethyl-7,8-dihydropterin as a metabolic precursor.

The following tables provide a summary of key enzymes in pterin salvage and related pathways across different organisms, as well as the various pterin compounds mentioned in this article.

Table 1: Key Enzymes in Pterin Salvage and Related Pathways

| Enzyme | Function | Organism(s) |

| Dihydrofolate Reductase (DHFR) | Reduces 7,8-dihydrobiopterin to tetrahydrobiopterin. nih.gov | Mammals, Insects nih.govmdpi.com |

| Sepiapterin Reductase (SPR) | Reduces sepiapterin to 7,8-dihydrobiopterin. royalsocietypublishing.org | Mammals, Insects mdpi.comroyalsocietypublishing.org |

| Pterin Reductase (PTR1) | Reduces oxidized pterins. nih.gov | Trypanosomatid parasites nih.gov |

| PruA | Pteridine reductase involved in biofilm regulation. nih.gov | Agrobacterium tumefaciens nih.gov |

| 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK) | Catalyzes the pyrophosphorylation of 6-hydroxymethyl-7,8-dihydropterin in folate biosynthesis. nih.govnih.govproteopedia.org | Most microorganisms nih.govnih.govproteopedia.org |

| Dihydropteroate Synthase (DHPS) | Involved in folate synthesis. scispace.com | Most microorganisms, fused with HPPK in some scispace.com |

| Equilibrative Nucleoside Transporter 2 (ENT2) | Transports sepiapterin and 7,8-dihydrobiopterin across the cell membrane. nih.gov | Mammals nih.gov |

Genetic Regulation and Molecular Basis of 6 Hydroxymethyl Tetrahydropterin Metabolism

Genomic and Molecular Characterization of Genes Encoding Pterin (B48896) Biosynthesis Enzymes

The synthesis of pterins is a multi-step process involving several key enzymes encoded by specific genes. The characterization of these genes and their variants is crucial for understanding the molecular basis of pterin-dependent metabolic pathways and associated diseases.

PTS Gene and its Variants in 6-Pyruvoyl Tetrahydropterin (B86495) Synthase Deficiency

The PTS gene encodes the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS), which plays a critical role in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4). preventiongenetics.com PTPS catalyzes the conversion of 7,8-dihydroneopterin (B1664191) 3'-triphosphate to 6-pyruvoyltetrahydropterin. wikipedia.org This reaction is the second step in the three-step pathway that produces BH4 from guanosine (B1672433) triphosphate (GTP). medlineplus.gov

Mutations in the PTS gene are the most common cause of BH4 deficiency, a group of metabolic disorders characterized by hyperphenylalaninemia and a deficiency of the neurotransmitters dopamine (B1211576) and serotonin (B10506). preventiongenetics.comorpha.net This condition, known as 6-pyruvoyltetrahydropterin synthase deficiency (PTPSD), is an autosomal recessive genetic disorder. orpha.net Over 80 pathogenic variants in the PTS gene have been identified, the majority being missense mutations, though nonsense, splicing, small deletions, and insertions have also been reported. preventiongenetics.com These mutations can significantly reduce or eliminate the activity of the PTPS enzyme, leading to insufficient BH4 production. medlineplus.gov The resulting lack of BH4, an essential cofactor for phenylalanine hydroxylase, leads to the buildup of phenylalanine to toxic levels, which can cause brain damage. medlineplus.gov

The clinical presentation of PTPSD can range from severe, with symptoms including developmental delay, hypotonia, and movement disorders, to milder forms with normal neurological development. preventiongenetics.comorpha.net There is no consistent genotype-phenotype correlation reported. orpha.net

Table 1: Overview of the PTS Gene and 6-Pyruvoyl Tetrahydropterin Synthase Deficiency

| Feature | Description |

| Gene | PTS |

| Enzyme | 6-pyruvoyltetrahydropterin synthase (PTPS) |

| Function | Catalyzes the second step in the de novo biosynthesis of tetrahydrobiopterin (BH4). |

| Associated Disorder | 6-pyruvoyltetrahydropterin synthase deficiency (PTPSD), the most frequent cause of BH4 deficiency. preventiongenetics.comorpha.net |

| Inheritance | Autosomal recessive. orpha.net |

| Number of Variants | Over 80 pathogenic variants identified. preventiongenetics.com |

| Common Variant Types | Missense, nonsense, splicing, small deletions, and insertions. preventiongenetics.com |

| Clinical Manifestations | Developmental delay, hypotonia, hypertonia of extremities, impaired speech development. orpha.net |

FolB Genes and their Absence in Specific Bacterial Lineages

In the classical folate biosynthesis pathway, the enzyme dihydroneopterin aldolase, encoded by the folB gene, is responsible for converting dihydroneopterin to 6-hydroxymethyldihydropterin (HMDHP). nih.gov However, comparative genomic analyses have revealed that the folB gene is absent in various bacterial phyla, including Chloroflexi, Acidobacteria, Firmicutes, Planctomycetes, and Spirochaetes. nih.gov

In these folB-deficient bacteria, a functional replacement for FolB is provided by a paralog of 6-pyruvoyltetrahydropterin synthase (PTPS), designated as PTPS-III. nih.gov These PTPS-III proteins possess a key modification in their active site, where a glutamate (B1630785) residue either replaces or accompanies the typical catalytic cysteine. nih.gov This alteration allows PTPS-III to catalyze a bypass reaction, converting dihydroneopterin triphosphate directly to HMDHP, a function not observed in other PTPS types. nih.gov

Other Genes (GCH1, SPR, QDPR, PCBD1) within the BH4 Synthesis and Recycling Pathways

The biosynthesis and regeneration of BH4 involve a cascade of enzymes encoded by several genes. nih.gov Besides PTS, key genes in this pathway include GCH1, SPR, QDPR, and PCBD1. nih.govnih.gov

GCH1 (Guanosine 5'-triphosphate cyclohydrolase I): This gene encodes the enzyme that catalyzes the first and rate-limiting step in BH4 biosynthesis, the conversion of GTP to 7,8-dihydroneopterin triphosphate. ivami.comnih.gov Mutations in GCH1 can lead to BH4 deficiency. ivami.com

SPR (Sepiapterin Reductase): The SPR gene codes for sepiapterin (B94604) reductase, the enzyme that performs the final step in the de novo synthesis of BH4, reducing 6-pyruvoyltetrahydropterin to BH4. researchgate.net

QDPR (Quinoid Dihydropteridine Reductase): This gene is involved in the regeneration of BH4. After BH4 is oxidized to quinonoid dihydrobiopterin during its cofactor activity, QDPR reduces it back to the active tetrahydrobiopterin form. nih.govroyalsocietypublishing.org

PCBD1 (Pterin-4α-carbinolamine Dehydratase): This gene also participates in the BH4 recycling pathway. The enzyme it encodes helps to regenerate BH4 from an intermediate formed during the hydroxylation reactions. nih.govroyalsocietypublishing.org

Mutations in any of these genes can disrupt the delicate balance of BH4 metabolism, leading to various forms of hyperphenylalaninemia and neurotransmitter deficiencies. nih.gov

Table 2: Key Genes in the BH4 Synthesis and Recycling Pathways

| Gene | Enzyme | Pathway | Function |

| GCH1 | GTP cyclohydrolase I | De novo synthesis | Catalyzes the first step in BH4 biosynthesis. ivami.comnih.gov |

| PTS | 6-pyruvoyltetrahydropterin synthase | De novo synthesis | Catalyzes the second step in BH4 biosynthesis. preventiongenetics.com |

| SPR | Sepiapterin reductase | De novo synthesis | Catalyzes the final step in BH4 biosynthesis. researchgate.net |

| QDPR | Quinoid dihydropteridine reductase | Regeneration | Reduces oxidized BH4 back to its active form. nih.govroyalsocietypublishing.org |

| PCBD1 | Pterin-4α-carbinolamine dehydratase | Regeneration | Aids in the recycling of BH4. nih.govroyalsocietypublishing.org |

Functional Complementation Studies Using Genetic Models (e.g., Escherichia coli folB Mutants)

Functional complementation studies using genetic models, such as Escherichia coli mutants, have been instrumental in elucidating the roles of pterin biosynthesis enzymes. A notable example is the use of E. coli folB deletant strains to investigate the function of PTPS paralogs. nih.gov

As E. coli requires the FolB enzyme for folate synthesis, a folB deletion mutant is unable to grow on rich medium unless supplemented with thymidine. nih.gov This growth defect can be rescued by introducing a functional folB gene. nih.gov Researchers have utilized this system to test whether genes from other organisms can compensate for the loss of folB. nih.gov

In these experiments, E. coli folB deletants were transformed with plasmids containing various PTPS genes. The results demonstrated that PTPS-III genes from diverse bacteria, as well as the PTPS paralog from the malaria parasite Plasmodium falciparum, could restore growth in the absence of thymidine, indicating they functionally replaced FolB. nih.gov In contrast, PTPS-I genes were unable to complement the folB deletion. nih.gov These studies provided in vivo evidence for the "FolB bypass" mechanism, where PTPS-III enzymes directly produce HMDHP from dihydroneopterin triphosphate. nih.govresearchgate.net

Phylogenetic Analysis of Pterin Synthesis Enzyme Evolution

Phylogenetic analyses of pterin synthesis enzymes have provided insights into their evolutionary relationships and the diversification of pterin-dependent pathways. Such studies have revealed that the enzymes involved in the biosynthesis of different pterins, like tetrahydrofolate (H4F) and tetrahydromethanopterin (H4MPT), likely have independent evolutionary origins. researchgate.net

The analysis of PTPS enzymes, for instance, suggests that PTPS-III proteins, which functionally replace FolB in certain bacteria, may have arisen independently in various PTPS lineages. nih.gov This convergent evolution highlights the adaptability of this enzyme family to fulfill different metabolic needs. The key to this functional shift appears to be the presence of a glutamate residue in the active site. nih.gov

Furthermore, phylogenetic studies have shown a degree of reciprocity in the distribution of different types of pterin synthesis enzymes. For example, the presence of PTPS-II, involved in tetrahydrobiopterin synthesis in some bacteria, often correlates with the absence of FolM and FolX, enzymes implicated in tetrahydromonapterin synthesis. nih.gov This suggests the evolution of distinct, non-overlapping pathways for the production of different pterin cofactors.

Transcriptional and Post-Translational Regulation of Pterin Biosynthesis Enzyme Expression

The expression and activity of pterin biosynthesis enzymes are tightly regulated at both the transcriptional and post-translational levels to maintain appropriate cellular concentrations of pterin cofactors. This regulation is complex and can vary between different organisms and tissues. nih.gov

In mammals, the expression of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in BH4 synthesis, is inducible by various stimuli, including cytokines and hormones. nih.govnih.gov Following peripheral nerve injury, for example, there is a significant upregulation of GCH1 mRNA and protein levels in sensory neurons, leading to a substantial increase in BH4 production. nih.gov

Post-translational modifications also play a crucial role. The activity of GCH1 can be modulated by phosphorylation; higher levels of phosphorylation correlate with increased enzymatic activity. nih.gov Furthermore, GCH1 activity is subject to feedback regulation by its end-product, BH4, and its substrate, GTP. nih.gov This feedback is mediated by the GCH1-feedback regulatory protein (GFRP). The binding of BH4 to the GCH1-GFRP complex inhibits enzyme activity, a process that can be reversed by phenylalanine. nih.gov

In some bacteria, the expression of genes involved in pterin-dependent pathways is also regulated. For instance, in Agrobacterium tumefaciens, the enzymatic activity of the pteridine (B1203161) reductase PruA is essential for a signaling pathway that controls biofilm formation. nih.gov

Future Directions in 6 Hydroxymethyl Tetrahydropterin Research

Further Elucidation of Undiscovered Enzymatic Steps and Regulatory Mechanisms

While the primary biosynthetic pathway of tetrahydrobiopterin (B1682763) (BH4) from guanosine (B1672433) triphosphate (GTP) is well-characterized, involving the enzymes GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR), there are still gaps in our understanding of alternative and salvage pathways. portlandpress.comnih.govmdpi.com For instance, the precise in vivo contributions of aldose reductase (AR) and carbonyl reductase (CR) in reducing 6-pyruvoyltetrahydropterin to BH4, especially in the absence of functional SR, require further investigation. mdpi.comresearchgate.net The existence of patients with sepiapterin reductase deficiency who exhibit normal urinary pterin (B48896) profiles suggests the activity of these alternative enzymes. researchgate.net

The regulation of BH4 biosynthesis is complex, with GTPCH being the rate-limiting enzyme. portlandpress.comnih.govnih.gov Its activity is controlled by various factors, including hormones, cytokines, and feedback inhibition by BH4 itself, mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP). portlandpress.comnih.gov Future research should aim to unravel the intricate signaling networks that modulate the expression and activity of these biosynthetic enzymes in different tissues and under various physiological and pathological conditions. For example, the stimulation of BH4 synthesis by cytokines points to a significant role for pteridines in the immune response that is yet to be fully understood. researchgate.net

Development of Novel Research Tools and Methodologies for Pterin Study

Advancements in the study of 6-(hydroxymethyl)tetrahydropterin and other pterins are intrinsically linked to the development of more sensitive and specific analytical techniques. Current methods, such as high-performance liquid chromatography (HPLC) coupled with fluorescence or electrochemical detection, have been instrumental but possess limitations, particularly in the direct quantification of the highly labile reduced pterin forms like BH4. nih.govresearchgate.net

The emergence of liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative, providing direct and unambiguous quantification of various pterin forms in biological fluids. researchgate.netresearchgate.net Future efforts should focus on refining these LC-MS/MS methods to enhance their sensitivity and throughput, enabling more detailed analyses in smaller sample volumes. The development of novel derivatization strategies and the use of stable isotope-labeled internal standards will be crucial in this regard. nih.gov Furthermore, creating new fluorescent pteridine (B1203161) probes could open new avenues for nucleic acid analysis and other cellular imaging applications. nih.gov

Advanced Structural and Computational Approaches for Rational Enzyme-Ligand Design

The availability of high-resolution crystal structures for the enzymes involved in the pterin biosynthetic pathway has provided invaluable insights into their reaction mechanisms. portlandpress.comnih.gov However, to fully understand the dynamic nature of enzyme-ligand interactions, a shift towards more advanced structural and computational approaches is necessary.

Future research will likely employ techniques like cryo-electron microscopy (cryo-EM) to capture enzymes in various conformational states, providing a more complete picture of the catalytic cycle. Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, can complement these structural studies by modeling the intricate details of substrate binding, transition state stabilization, and product release. nih.gov These computational tools are becoming increasingly powerful for de novo enzyme design and for predicting the effects of mutations on enzyme function. nih.govunomaha.edu Such approaches could be used to design novel inhibitors or activators of pterin metabolic enzymes with high specificity, which could serve as valuable research tools or potential therapeutic agents. The integration of these computational methods into robust and customizable workflows will be key to advancing the computer-aided discovery of allosteric sites and modulators of protein functions. nih.gov

Deeper Investigation into the Photoreceptor Properties and Broader Biological Significance of 6-Substituted Tetrahydropterins

Recent studies have revealed that 6-substituted tetrahydropterins, including this compound, may possess intrinsic photoreceptor properties. nih.gov Quantum chemical calculations have shown that these molecules can undergo fast internal conversion of excited states, a characteristic that is crucial for photostability and suggests a role in light signal transduction. nih.gov The nature of the initial light signal transduction act in which these tetrahydropterins participate remains unknown and is a key area for future investigation. nih.gov

The biological significance of this photoreceptor function is yet to be fully elucidated but could have far-reaching implications. For instance, in plants and cyanobacteria, these molecules might act as chromophoric roles. nih.gov In humans, the participation of pterin coenzymes in photoreactions suggests a potential role as metabolic photoregulators, with possible connections to conditions like vitiligo, where melanogenesis is disrupted. nih.gov Further research is needed to explore the photochemical and photobiological properties of 6-substituted tetrahydropterins and their potential involvement in various light-dependent biological processes.

Systems Biology and Omics Approaches for Comprehensive Pterin Network Analysis

To gain a holistic understanding of the role of this compound and the broader pterin metabolic network, a shift towards systems biology and multi-omics approaches is essential. nih.govnih.gov Instead of studying individual components in isolation, these approaches aim to integrate data from various "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics, to construct comprehensive network models. nih.govnih.gov

By applying network biology tools, researchers can identify key nodes and modules within the pterin network and predict how perturbations, such as genetic mutations or environmental stimuli, will affect the entire system. youtube.comyoutube.com For example, integrating transcriptomic data with protein-protein interaction networks can reveal how the expression of pterin biosynthetic enzymes is coordinated with other cellular processes. nih.gov Metabolomic profiling can provide a snapshot of the concentrations of various pterins and related metabolites, offering insights into the metabolic state of a cell or organism. nih.gov These integrative approaches will be invaluable for understanding the complex interplay between the pterin network and other metabolic and signaling pathways, ultimately providing a more complete picture of the biological significance of this compound.

Q & A

Q. What methodological approaches are recommended for synthesizing 6-(Hydroxymethyl)tetrahydropterin with high regioselectivity?

To achieve regioselective hydroxymethylation, prioritize protecting group strategies (e.g., benzoyl or trihydroxypropyl substitutions) to stabilize the tetrahydropterin core during synthesis. Catalytic methods using NADH-dependent reductases or photochemical activation can enhance specificity. Post-synthetic purification via reverse-phase HPLC coupled with mass spectrometry ensures structural validation .

Q. How can this compound be reliably quantified in biological matrices?

Use high-performance liquid chromatography (HPLC) with fluorescence detection or electrochemical sensors optimized for reduced pterins. Pre-column derivatization with iodine or ascorbic acid stabilizes the compound against oxidation. Include internal standards like biopterin to correct for matrix effects and degradation during sample preparation .

Q. What experimental controls are critical when studying this compound's role in enzyme systems?

Employ substrate depletion assays with NADH/NAD+ ratio monitoring to distinguish between cofactor regeneration and direct electron donation. Control for oxidative stress by including antioxidants (e.g., glutathione) and parallel experiments with BH4 (tetrahydrobiopterin) to compare kinetic parameters .

Advanced Research Questions

Q. How can contradictory data on this compound's dual role as an electron donor and oxidative stress biomarker be resolved?

Conduct time-resolved kinetic studies under varying oxygen tensions to decouple its pro-oxidant and antioxidant behaviors. Isotopic labeling (e.g., ¹⁵N or ²H) paired with LC-MS/MS allows tracking of molecular fate in cellular models. Cross-validate findings with knockout cell lines lacking pterin salvage pathways .

Q. What strategies mitigate photolytic instability in this compound during UV-dependent assays?

Use amber glassware or UV-filtered light sources to minimize photodegradation. Monitor half-life under experimental conditions (e.g., 250–370 nm irradiation) and adjust lamp output to ≤90 µW. Stabilize the compound with radical scavengers (e.g., TEMPO) and validate integrity via NMR post-irradiation .

Q. How can computational modeling enhance the design of this compound analogs for enzyme specificity studies?

Apply density functional theory (DFT) to predict redox potentials and substituent effects on P4H (prolyl hydroxylase) binding. Dock analogs into crystal structures of target enzymes (e.g., PDB ID 1KGU) to prioritize synthesis candidates. Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements .

Q. What methodologies address discrepancies in substrate competition between this compound and other tetrahydropterins?

Perform competitive inhibition assays using purified enzymes (e.g., phenylalanine hydroxylase) with varying pterin concentrations. Employ stopped-flow spectroscopy to resolve transient kinetic intermediates. Pair with CRISPR-interference (CRISPRi) models to assess in vivo substrate prioritization .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting results from in vitro versus in vivo studies of this compound?

Integrate multi-omics data (e.g., metabolomics and transcriptomics) to contextualize in vitro findings within physiological redox states. Use compartmentalized microfluidic systems to mimic in vivo microenvironments. Apply Bayesian statistics to quantify uncertainty in cross-study comparisons .

Q. What validation protocols are essential for secondary data reuse in this compound research?

Cross-reference datasets from repositories like MetaboLights or ChEMBL, ensuring consistency in experimental conditions (pH, temperature). Re-analyze raw chromatograms or spectral data to confirm peak assignments. Use consensus scoring for meta-analyses to weight studies by methodological rigor .

Ethical and Reproducibility Standards

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

Document synthetic protocols in adherence to CHEMRxive guidelines, including detailed reaction stoichiometry, catalyst lot numbers, and purification thresholds. Share characterization data (e.g., ¹H/¹³C NMR, HRMS) in open-access repositories. Participate in ring trials with independent labs to validate yields and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.